2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S14603309
CAS No.
M.F
C15H19BF2O3
M. Wt
296.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1...

Product Name

2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(4,4-difluoro-2,3-dihydrochromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C15H19BF2O3

Molecular Weight

296.12 g/mol

InChI

InChI=1S/C15H19BF2O3/c1-13(2)14(3,4)21-16(20-13)10-5-6-12-11(9-10)15(17,18)7-8-19-12/h5-6,9H,7-8H2,1-4H3

InChI Key

CIMCTJPZDPPQEN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3(F)F

2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure that includes a dioxaborolane ring and a difluorochroman moiety. The molecular formula for this compound is C12H15BF2O2C_{12}H_{15}BF_2O_2, and it features two fluorine atoms attached to a chroman structure, which contributes to its distinct chemical properties and potential applications in various fields.

Typical of organoboron compounds:

  • Nucleophilic Substitution: The boron atom can act as a Lewis acid, facilitating nucleophilic attacks by various nucleophiles.
  • Cross-Coupling Reactions: It is often employed in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
  • Hydrolysis: The dioxaborolane ring can hydrolyze under acidic or basic conditions, leading to the formation of boronic acids.

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals.

While specific biological activity data for 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, compounds with similar structures have been studied for various biological effects. Organoboron compounds often exhibit:

  • Anticancer Activity: Some organoboron derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Certain boron-containing compounds have demonstrated effectiveness against bacterial strains.

Further research is necessary to establish the biological profile of this specific compound.

The synthesis of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Formation of the Dioxaborolane Ring: This can be achieved through the reaction of boronic acid derivatives with diols or other suitable reagents under acidic conditions.
  • Introduction of the Difluorochroman Moiety: This step may involve coupling reactions where a difluorochroman derivative is reacted with the dioxaborolane precursor using palladium-catalyzed cross-coupling techniques.

These methods highlight the compound's synthetic versatility and potential for modification.

The applications of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Pharmaceutical Development: As an intermediate in drug synthesis due to its ability to form stable bonds with various organic molecules.
  • Material Science: Utilized in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
  • Chemical Research: Employed as a reagent in organic synthesis for creating complex molecular architectures.

Interaction studies involving this compound primarily focus on its reactivity with nucleophiles and electrophiles. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules. Additionally, studies on its interactions with biological targets could reveal potential therapeutic applications.

Several compounds share structural similarities with 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameStructureUnique Features
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureContains a difluorophenyl group; used in similar coupling reactions.
5-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureExhibits different fluorination patterns; relevant in pharmaceutical applications.
2-(4-Fluorophenyl)-4-methyl-1-bora-3a-aza-indeneStructureA nitrogen-containing analog; offers unique reactivity profiles compared to dioxaborolanes.

The uniqueness of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of structural features that enhance its utility in both chemical synthesis and potential biological applications. Further research into its properties and interactions will likely uncover more about its capabilities and applications in various scientific fields.

Hydrogen Bond Acceptor Count

5

Exact Mass

296.1395310 g/mol

Monoisotopic Mass

296.1395310 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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